molecular formula C6H4N4O7 B1620914 3,3'-Dicarboxy-4,4'-difurazan hydrate CAS No. 306935-61-5

3,3'-Dicarboxy-4,4'-difurazan hydrate

Cat. No.: B1620914
CAS No.: 306935-61-5
M. Wt: 244.12 g/mol
InChI Key: OMFMIYNFQKXRRJ-UHFFFAOYSA-N
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Description

3,3'-Dicarboxy-4,4'-difurazan hydrate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Dicarboxy-4,4'-difurazan hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,3'-Dicarboxy-4,4'-difurazan hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

3,3'-Dicarboxy-4,4'-difurazan hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3'-Dicarboxy-4,4'-difurazan hydrate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole isomer with different properties and applications.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

    1,2,5-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical properties.

Uniqueness

3,3'-Dicarboxy-4,4'-difurazan hydrate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that other oxadiazoles may not be able to fulfill.

Properties

IUPAC Name

4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O6.H2O/c11-5(12)3-1(7-15-9-3)2-4(6(13)14)10-16-8-2;/h(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFMIYNFQKXRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=O)O)C2=NON=C2C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369586
Record name 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-61-5
Record name 4-(4-carboxy-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-3-carboxylic Acid Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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